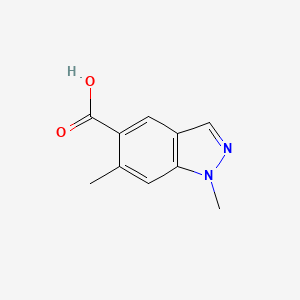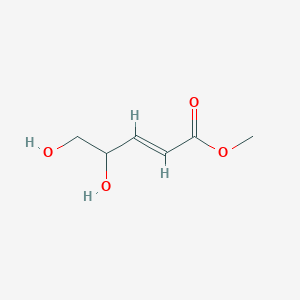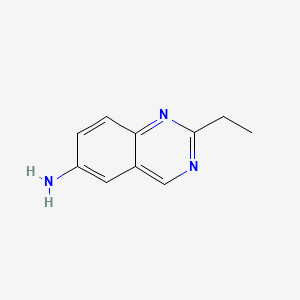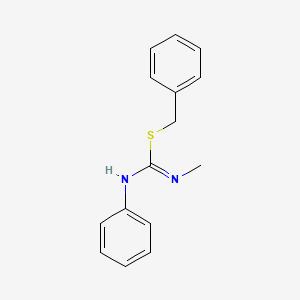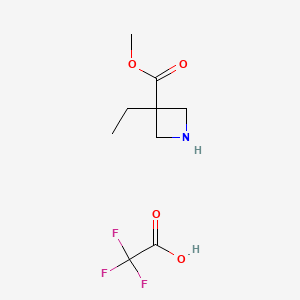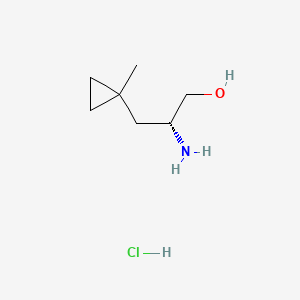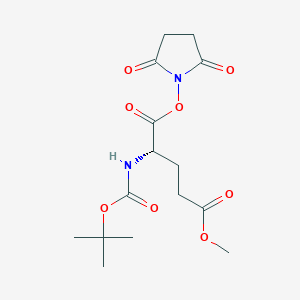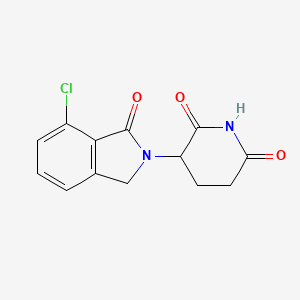
3-(4-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a chemical compound belonging to the class of isoindolones
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione typically involves the following steps:
Condensation Reaction: The starting materials, such as phthalic anhydride and chloroacetone, undergo a condensation reaction to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the isoindolone ring.
Oxidation: The resulting compound is oxidized to introduce the keto group at the 3-position of the isoindolone ring.
Piperidine Formation: Finally, the compound is reacted with piperidine-2,6-dione to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 3-(4-Chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include derivatives with altered functional groups, which can have different biological and chemical properties.
科学研究应用
3-(4-Chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is being studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders.
Biology: It can be used as a tool in biological research to study cellular processes and pathways.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-(4-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and target.
相似化合物的比较
Lenalidomide: A closely related compound with similar applications in medicinal chemistry.
Pomalidomide: Another analog with applications in the treatment of multiple myeloma.
Uniqueness: 3-(4-Chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is unique due to its specific structural features and potential applications. Its chloro group and keto functionality contribute to its distinct chemical properties and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C13H11ClN2O3 |
|---|---|
分子量 |
278.69 g/mol |
IUPAC 名称 |
3-(4-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11ClN2O3/c14-8-3-1-2-7-6-16(13(19)11(7)8)9-4-5-10(17)15-12(9)18/h1-3,9H,4-6H2,(H,15,17,18) |
InChI 键 |
ILDRNMVJVXPPFT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


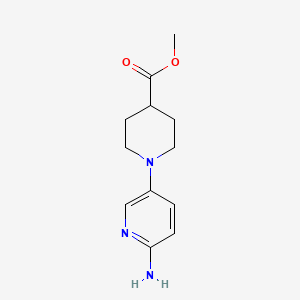
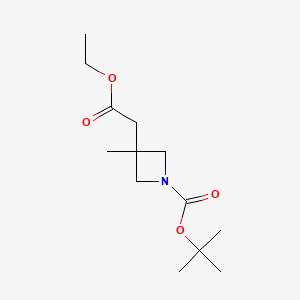
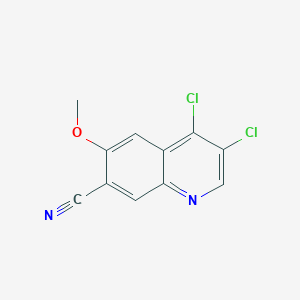
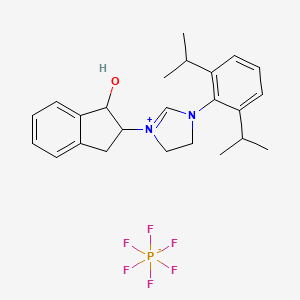
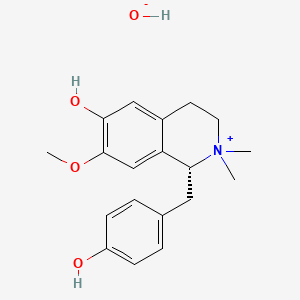
![benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15363378.png)
